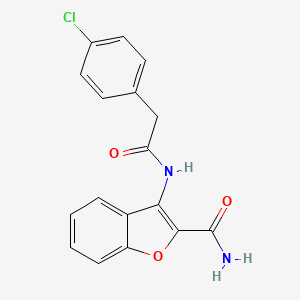

3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the benzofuran derivatives, which are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Vorbereitungsmethoden

The synthesis of 3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, where a suitable precursor reacts with a chlorinating agent under controlled conditions.

Acetamido Group Addition: The acetamido group is added via an acylation reaction, where the benzofuran derivative reacts with an acylating agent in the presence of a catalyst.

Analyse Chemischer Reaktionen

3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

Research indicates that derivatives of benzofuran, including 3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide, exhibit anticonvulsant activity. A study evaluated various benzofuran-acetamide scaffolds for their ability to prevent seizures in animal models. The results showed that several compounds demonstrated significant anticonvulsant effects at doses as low as 30 mg/kg body mass, indicating their potential for treating epilepsy and related disorders .

Anticancer Activity

The compound has been investigated for its anticancer properties. One study focused on the structure-activity relationship (SAR) of benzofuran derivatives, revealing that certain modifications enhance cytotoxicity against cancer cell lines. For instance, the presence of halogen substituents at specific positions on the phenyl ring was found to significantly increase the anticancer activity of these compounds .

In vitro tests against various cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. Notably, it exhibited an IC50 value comparable to established anticancer agents, suggesting its viability as a lead compound for further development .

Case Studies and Research Findings

- Anticancer Efficacy : In a notable case study involving various cancer cell lines, this compound was tested against breast and lung cancer cells. The results indicated a significant reduction in cell viability, with the compound showing promise as a potential therapeutic agent .

- Anticonvulsant Activity : Another study assessed the anticonvulsant efficacy of this compound using the maximal electroshock seizure model in mice. The findings suggested that it effectively reduced seizure frequency and duration at therapeutic doses .

Wirkmechanismus

The mechanism of action of 3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes, such as DNA replication and protein synthesis.

Pathways: It interferes with key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

3-(2-((4-Chlorophenyl)thio)acetamido)benzofuran-2-carboxamide: This compound is similar in structure but contains a thioacetamido group instead of an acetamido group.

Benzofuran Glycinamide-Based Chemosensors: These compounds are used for detecting specific ions and have different functional groups attached to the benzofuran ring.

Biologische Aktivität

The compound 3-(2-(4-Chlorophenyl)acetamido)benzofuran-2-carboxamide is a derivative of benzofuran that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a benzofuran core with an acetamido group and a chlorophenyl substituent, which are critical for its biological activity.

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Research shows that modifications at specific positions on the benzofuran ring significantly influence their cytotoxicity against various cancer cell lines.

- Structure-Activity Relationship (SAR) : A study highlighted that the presence of an acetamido group enhances the antiproliferative activity of benzofuran derivatives. For example, compounds with halogen substitutions demonstrated varying degrees of cytotoxicity against leukemia cells, with IC50 values ranging from 0.1 μM to 5 μM depending on the substituent's position and nature .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 3 | 0.1 | HL60 |

| 4 | 5 | K562 |

The data indicates that the 4-chlorophenyl substitution may enhance the compound's efficacy against specific cancer types.

Neuropharmacological Activity

Recent studies have also explored the potential of benzofuran derivatives as multitarget-directed ligands for Alzheimer's disease treatment. The compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both crucial enzymes in cholinergic neurotransmission.

- AChE Inhibition : The compound was evaluated for its AChE inhibitory activity, showing promising results with IC50 values comparable to established inhibitors like rivastigmine .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 3 | 11.55 | AChE |

| Rivastigmine | 11.07 | AChE |

This suggests that modifications to the benzofuran structure can yield effective AChE inhibitors, potentially aiding in cognitive function improvement in Alzheimer's patients.

Antioxidant Activity

Benzofuran derivatives also exhibit antioxidant properties. The DPPH radical scavenging assay has shown that these compounds can effectively neutralize free radicals, contributing to their therapeutic potential in oxidative stress-related diseases .

Study on Anticancer Efficacy

In a controlled study, several benzofuran derivatives were tested against various cancer cell lines, including breast and lung cancer models. The results indicated that compounds similar to This compound exhibited significant cytotoxicity with minimal effects on normal cells, highlighting their selective action against malignant cells .

Neuroprotective Effects

Another study focused on the neuroprotective effects of benzofuran derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage by inhibiting oxidative stress pathways and enhancing cholinergic signaling .

Eigenschaften

IUPAC Name |

3-[[2-(4-chlorophenyl)acetyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c18-11-7-5-10(6-8-11)9-14(21)20-15-12-3-1-2-4-13(12)23-16(15)17(19)22/h1-8H,9H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXKWELTNQXUPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.